molecular formula C13H14N2O3 B555789 (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide CAS No. 77471-41-1

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No. B555789
CAS RN: 77471-41-1
M. Wt: 246.26 g/mol
InChI Key: IWSOXHMIRLSLKT-QMMMGPOBSA-N
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Description

“(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide” is a chemical compound with the CAS Number: 77471-41-1 . It has a molecular weight of 246.27 and a linear formula of C13H14N2O3 . It is a solid substance that should be stored at 4°C and protected from light .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 246.27 and a linear formula of C13H14N2O3 . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Cyclooxygenase Inhibitors : Novel N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, which are structurally related to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, have been synthesized and evaluated for their cyclooxygenase (COX) inhibiting properties. These compounds show potential as selective inhibitors for COX-2 over COX-1, suggesting potential therapeutic applications in inflammation and pain management (Rambabu et al., 2012).

  • Antimicrobial Activity : New derivatives, including [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides, have been synthesized and shown significant inhibitory activity against bacterial strains, indicating their potential as antimicrobial agents (Al-Rifai et al., 2011).

  • Fluorescent Probe for Glutathione and Cysteine Detection : A fluorescent probe based on the structure of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been developed for the selective detection of glutathione and cysteine in living cells. This highlights its application in biochemical assays and cellular biology research (Wei et al., 2013).

  • Synthesis of Heterocyclic Compounds : Research involving the synthesis of new heterocyclic compounds using umbelliferone, which is structurally similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, highlights the compound's utility in organic chemistry and drug development (Al-Amiery et al., 2011).

  • Anti-inflammatory and Analgesic Activities : Synthesis of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides, which are structurally related, has shown potential anti-inflammatory and analgesic activities. These studies contribute to the understanding of how structural modifications of this compound can lead to potential therapeutic applications (Ronad et al., 2008).

Safety And Hazards

The compound has been labeled with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSOXHMIRLSLKT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350913
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

CAS RN

77471-41-1
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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